molecular formula C12H20ClN3O B8355641 4-tert-butoxy-N-butyl-6-chloropyrimidin-5-amine

4-tert-butoxy-N-butyl-6-chloropyrimidin-5-amine

Cat. No.: B8355641
M. Wt: 257.76 g/mol
InChI Key: JQSLXJYONGOENX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-tert-butoxy-N-butyl-6-chloropyrimidin-5-amine is a useful research compound. Its molecular formula is C12H20ClN3O and its molecular weight is 257.76 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H20ClN3O

Molecular Weight

257.76 g/mol

IUPAC Name

N-butyl-4-chloro-6-[(2-methylpropan-2-yl)oxy]pyrimidin-5-amine

InChI

InChI=1S/C12H20ClN3O/c1-5-6-7-14-9-10(13)15-8-16-11(9)17-12(2,3)4/h8,14H,5-7H2,1-4H3

InChI Key

JQSLXJYONGOENX-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=C(N=CN=C1Cl)OC(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 4,6-dichloropyrimidin-5-amine (1.64 g, 10 mmol), sodium tert-butoxide (1.92 g, 20 mmol) and 1-iodobutane (2.02 g, 11 mmol) in DMA (30 mL) was heated at 50° C. for 12 hours. The mixture was poured into water, treated with saturated aqueous NaHCO3 and extracted with ethyl acetate. The acetate layer was washed with water, brine, dried with MgSO4, filtered, and concentrated under reduced pressure. The residue was purified by chromatography (hexane-EtOAc 1:1) to afford 200 mg of the title compound. MS (ESI) m/z 258 (M+H)+.
Quantity
1.64 g
Type
reactant
Reaction Step One
Quantity
1.92 g
Type
reactant
Reaction Step One
Quantity
2.02 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.